3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Lipophilicity Aqueous Solubility Physicochemical Property

The compound 3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, CAS 1798659-42-3, is a fully synthetic small molecule (MF: C23H25N3O4, MW: 407.47 g/mol) belonging to the 1,2,4-oxadiazole heterocycle class. Its structure integrates a 3,4-dimethoxyphenyl group at the oxadiazole 3-position, a pyrrolidine ring connected at the oxadiazole 5-position, and a 3-phenylpropanoyl amide substituent on the pyrrolidine nitrogen.

Molecular Formula C23H25N3O4
Molecular Weight 407.47
CAS No. 1798659-42-3
Cat. No. B2846736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
CAS1798659-42-3
Molecular FormulaC23H25N3O4
Molecular Weight407.47
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CCC4=CC=CC=C4)OC
InChIInChI=1S/C23H25N3O4/c1-28-19-12-11-17(15-20(19)29-2)22-24-23(30-25-22)18-9-6-14-26(18)21(27)13-10-16-7-4-3-5-8-16/h3-5,7-8,11-12,15,18H,6,9-10,13-14H2,1-2H3
InChIKeyIXQVZUWYYKCAAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1798659-42-3 – 3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole: Core Identity and Physicochemical Profile for Procurement Decisions


The compound 3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole, CAS 1798659-42-3, is a fully synthetic small molecule (MF: C23H25N3O4, MW: 407.47 g/mol) belonging to the 1,2,4-oxadiazole heterocycle class . Its structure integrates a 3,4-dimethoxyphenyl group at the oxadiazole 3-position, a pyrrolidine ring connected at the oxadiazole 5-position, and a 3-phenylpropanoyl amide substituent on the pyrrolidine nitrogen. The compound is produced as a research-grade material (≥95% purity) and exhibits a computed XLogP3 of 3.5, a topological polar surface area (TPSA) of 77.7 Ų, seven rotatable bonds, and zero hydrogen-bond donors [1].

Why In-Class Substitution of 1798659-42-3 Is Not Advisable Without Quantitative Justification


The 1,2,4-oxadiazole-pyrrolidine scaffold has been employed across diverse therapeutic programs, including oxytocin receptor antagonism [1], hNK1 antagonism [2], and antibacterial DNA gyrase inhibition [3]. However, subtle variations in the aryl substitution pattern at the oxadiazole 3-position and the acyl group on the pyrrolidine ring produce significant shifts in lipophilicity, molecular flexibility, and potential target engagement. Compounds with identical molecular formulas (e.g., C23H25N3O4) but differing acyl groups exhibit a computed XLogP3 range of at least 3.5–4.0 [4], sufficient to alter solubility, membrane partitioning, and off-target binding profiles. Consequently, interchanging 1798659-42-3 with a co-formula analog without verifying the specific physicochemical and pharmacophoric match can lead to divergent assay results and irreproducible leads.

Quantitative Differentiators of 1798659-42-3 Against Its Closest Structural Analogs


Reduced Lipophilicity Relative to the 3,5-Dimethylbenzoyl Analog Improves Calculated Solubility Potential

1798659-42-3 displays a computed XLogP3 of 3.5 [1], whereas its direct co-formula analog 3-(3,4-dimethoxyphenyl)-5-[1-(3,5-dimethylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole (CAS 1787984-76-2) has an XLogP3 of 4.0 [2]. The 3-phenylpropanoyl group thus reduces calculated logP by 0.5 log units relative to the 3,5-dimethylbenzoyl isostere, predicting a ~3.2-fold higher intrinsic aqueous solubility based on the linear free-energy relationship between logP and solubility.

Lipophilicity Aqueous Solubility Physicochemical Property

Greater Molecular Flexibility Due to Higher Rotatable Bond Count

The target compound possesses 7 rotatable bonds [1], compared to 5 rotatable bonds in the 3,5-dimethylbenzoyl analog (CAS 1787984-76-2) [2]. The two additional rotatable bonds reside in the ethylene spacer of the 3-phenylpropanoyl group, granting the molecule higher conformational freedom. This increased flexibility can allow the compound to adapt to a wider range of binding pocket geometries, potentially increasing hit rates in target-based or phenotypic screening campaigns.

Molecular Flexibility Conformational Entropy Binding Adaptability

Equivalent TPSA Ensures Comparable Passive Membrane Permeability Potential

Both 1798659-42-3 and the 3,5-dimethylbenzoyl analog share a computed TPSA of 77.7 Ų [1][2]. This value falls well below the 90 Ų threshold typically required for blood-brain barrier penetration and within the 60–140 Ų range favorable for oral absorption. The invariance in TPSA despite the logP difference indicates that the polar atom count and distribution are conserved, providing a baseline permeability profile that can be fine-tuned by the acyl substituent without compromising the overall TPSA.

Membrane Permeability Topological Polar Surface Area Blood-Brain Barrier

Bioisosteric Advantage of the 1,2,4-Oxadiazole Ring: Differentiated Hydrogen-Bond Acceptor Properties

Among oxadiazole regioisomers, the 1,2,4-oxadiazole ring (as present in 1798659-42-3) exhibits different hydrogen-bond acceptor strength compared to 1,3,4- and 1,2,5-oxadiazoles. Experimental and computational studies have demonstrated that variation in H-bond acceptor ability is responsible for significant differences in pharmaceutical properties between matched molecular pairs of oxadiazole isomers [1]. The 1,2,4-oxadiazole isomer in this compound provides a predictable H-bond acceptor pharmacophore with six total acceptor sites (four from the oxadiazole and dimethoxyphenyl, two from the amide carbonyl) [2], which may be critical for target engagement where H-bonding to a specific residue is required.

Bioisosterism Hydrogen-Bond Acceptor Oxadiazole Isomers

Pyrrolidine-Oxadiazole Scaffold Demonstrates Validated Target Engagement in hNK1 Antagonism

Although 1798659-42-3 itself lacks published bioactivity data, its core scaffold (pyrrolidine linked directly to a 1,2,4-oxadiazole) is validated in the literature. Young et al. (2007) demonstrated that pyrrolidine-carboxamide and oxadiazole analogs achieve potent hNK1 antagonism in vitro and in vivo, with minimal P450 enzyme interactions [1]. One oxadiazole analog (compound 22) showed excellent hNK1 binding affinity and functional activity with a favorable PD response in vivo. The 3-phenylpropanoyl substitution pattern of 1798659-42-3 extends beyond the benzoyl-type motifs used in the hNK1 series, potentially offering differentiated target selectivity while retaining the scaffold's validated drug-likeness.

hNK1 Antagonist GPCR Target Engagement

Preferred Application Scenarios for 1798659-42-3 Based on Established Differentiators


GPCR Antagonist Screening Libraries for Neurological Targets

The pyrrolidine-1,2,4-oxadiazole scaffold of 1798659-42-3 is validated in hNK1 antagonism as shown in class-level evidence [1]. Its computed XLogP3 of 3.5 and TPSA of 77.7 Ų place it within the favorable range for CNS penetration. Researchers building GPCR-targeted compound libraries for neurokinin or oxytocin receptor screening should prioritize 1798659-42-3 over the more lipophilic 3,5-dimethylbenzoyl analog (XLogP3=4.0) to reduce non-specific binding and improve assay compatibility.

Fragment-Based or Structure-Based Lead Optimization Campaigns

The seven rotatable bonds of 1798659-42-3 provide structural flexibility that can probe a broader conformational space of target binding pockets relative to the 3,5-dimethylbenzoyl analog (five rotatable bonds) [2]. Combined with the six H-bond acceptors and the differentiated 1,2,4-oxadiazole bioisostere [3], this compound serves as a versatile starting point for growing or linking strategies in fragment-based drug design.

Physicochemical Profiling and Solubility-Optimized Analog Design

The 0.5 log unit reduction in XLogP3 relative to the co-formula 3,5-dimethylbenzoyl analog translates to a predicted ~3.2-fold improvement in aqueous solubility [4]. Medicinal chemistry teams aiming to improve solubility of a lead series without altering TPSA (both compounds share TPSA=77.7 Ų) should select 1798659-42-3 as the solubility-optimized member of the C23H25N3O4 chemical space.

Antibacterial Discovery Leveraging Oxadiazole-Pyrrolidine Hybrid Pharmacophores

The 1,2,4-oxadiazole/pyrrolidine hybrid scaffold has demonstrated activity as a DNA gyrase and topoisomerase IV inhibitor in antibacterial programs [5]. 1798659-42-3, with its unique 3-phenylpropanoyl extension, represents an underexplored pharmacophoric space within this scaffold family, offering potential for novel antibacterial hit identification against resistant strains.

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.